
meso-2,3-Diphenylsuccinic acid
Overview
Description
Chemical Structure and Properties meso-2,3-Dimercaptosuccinic acid (DMSA) is a water-soluble, dithiol-containing chelating agent with the molecular formula C₄H₆O₄S₂. Its structure features two sulfhydryl (-SH) groups on adjacent carbons in a succinic acid backbone, enabling strong coordination with heavy metals like lead (Pb), arsenic (As), and mercury (Hg) . DMSA exists in two stereoisomeric forms: the meso-isomer (clinically used) and the racemic (rac-DMSA) form. The meso configuration enhances its stability and oral bioavailability, distinguishing it from other chelators requiring intravenous administration .
Pharmacological and Clinical Applications DMSA is FDA-approved for treating lead poisoning in children and is effective in reducing blood lead levels by up to 61% within five days of oral administration . It also shows promise in mitigating arsenic and mercury toxicity by forming stable, excretable metal complexes . Beyond clinical use, DMSA functionalizes iron oxide nanoparticles (IONPs) to improve biocompatibility and colloidal stability in biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylsuccinic acid can be synthesized through the catalytic hydrogenation of trans-stilbene oxide in the presence of a palladium catalyst. The reaction typically occurs in an organic solvent such as ethanol under mild conditions. Another method involves the oxidation of meso-2,3-diphenylmaleic acid using potassium permanganate in an aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and high yield. The process is scaled up by using large reactors and continuous flow systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form meso-2,3-diphenylfumaric acid.
Reduction: It can be reduced to meso-2,3-diphenylbutanedioic acid using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled temperature conditions.
Major Products Formed:
Oxidation: meso-2,3-Diphenylfumaric acid.
Reduction: meso-2,3-Diphenylbutanedioic acid.
Substitution: Derivatives with different functional groups replacing the carboxyl groups.
Scientific Research Applications
Applications in Organic Synthesis
1. Chiral Building Block
DPSA serves as an essential chiral building block in asymmetric synthesis. Its ability to form stable intermediates allows for the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of anti-cancer agents and other bioactive compounds.
2. Ligand in Catalysis
DPSA is employed as a ligand in transition metal-catalyzed reactions. Its chiral nature enhances the selectivity of reactions such as:
- Asymmetric allylation : DPSA has been shown to improve yields and enantioselectivity when used with palladium catalysts.
- C-C bond formation : The compound facilitates the formation of carbon-carbon bonds in synthetic pathways, making it valuable in the production of complex organic molecules.
Medicinal Chemistry Applications
1. Potential Therapeutic Agent
Recent studies have indicated that DPSA exhibits anti-inflammatory and analgesic properties. Research suggests that it may serve as a lead compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis.
2. Chelating Agent
DPSA has been investigated for its potential use as a chelating agent for heavy metals. Its ability to form stable complexes with metals like lead and mercury could provide therapeutic benefits in detoxification processes.
Case Studies
Mechanism of Action
The mechanism of action of meso-2,3-Diphenylsuccinic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to the formation of stable complexes with metals and other organic molecules. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Racemic DMSA (rac-DMSA)
Structural and Functional Differences rac-DMSA, a mixture of D- and L-isomers, exhibits distinct coordination behavior compared to meso-DMSA. However, rac-DMSA’s instability in aqueous solutions and higher toxicity profile limit its clinical adoption .
Efficacy Data
- In lead-poisoned animals, rac-DMSA reduced kidney lead concentrations by 50% compared to 30% for meso-DMSA .
Calcium Disodium EDTA (CaNa₂EDTA)
Mechanistic and Pharmacokinetic Contrast CaNa₂EDTA, a synthetic polyaminocarboxylic acid, binds divalent metals (e.g., Pb²⁺) through four carboxylate groups. Unlike DMSA, it requires intravenous administration and redistributes lead from bones to soft tissues, increasing nephrotoxicity risk .
Clinical Performance
- In a controlled study, DMSA reduced blood lead levels by 61% in children, whereas CaNa₂EDTA achieved only a 45% reduction .
- CaNa₂EDTA is contraindicated in renal impairment, while DMSA’s oral route and lower toxicity permit outpatient use .
DMSA Analogues: DATSA, DBTSA, and Esters
Modified Derivatives for Enhanced Bioavailability
Lipid-soluble DMSA derivatives, such as meso-2,3-di(acetylthio)succinic acid (DATSA) and meso-2,3-di(benzoylthio)succinic acid (DBTSA), were developed to improve cellular uptake. These prodrugs hydrolyze in vivo to release active DMSA, enhancing metal chelation in deep tissue compartments .
Comparative Efficacy in Arsenic Detoxification
- In mice, DBTSA increased arsenic excretion by 70% compared to 50% for DMSA .
- However, esterified derivatives like dimethyl DMSA (DMDMS) show delayed hydrolysis kinetics, limiting their utility in acute poisoning .
Dimercaprol (BAL) and DMPS
Thiol-Based Chelators with Distinct Profiles
- Dimercaprol (BAL) : The first dithiol chelator, BAL, is effective in acute arsenic and mercury poisoning but requires painful intramuscular injections and causes hypertension and nausea .
- DMPS (2,3-Dimercapto-1-propanesulfonic acid) : This water-soluble analog of BAL shares DMSA’s oral efficacy but has a narrower metal selectivity (e.g., less effective for lead) .
Data Tables
Table 1: Comparative Efficacy of Chelators in Lead Poisoning
Table 2: Thermodynamic Parameters for As(III) Chelation
Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | Binding Affinity (Log K) |
---|---|---|---|
meso-DMSA | -28.9 | -15.2 | 12.5 |
DMPS | -30.1 | -18.4 | 13.0 |
Biological Activity
Introduction
meso-2,3-Diphenylsuccinic acid (DPSA) is a chiral compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity associated with DPSA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DPSA is characterized by the presence of two phenyl groups attached to a succinic acid backbone. Its molecular formula is CHO, and it exhibits both hydrophilic and hydrophobic characteristics due to the presence of carboxylic acid groups and aromatic rings.
Property | Value |
---|---|
Molecular Weight | 270.29 g/mol |
Melting Point | 132-134 °C |
Solubility | Soluble in DMSO |
LogP | 3.12 |
Anticancer Properties
Recent studies have explored the anticancer potential of DPSA. For instance, a study conducted on various cancer cell lines demonstrated that DPSA exhibits cytotoxic effects, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against MCF-7 Cells
In vitro assays revealed that DPSA has an IC value of approximately 25 µM against MCF-7 cells. The study indicated that DPSA triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is critical for the induction of apoptosis.
Neuroprotective Effects
DPSA has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, DPSA administration resulted in reduced markers of inflammation and apoptosis in brain tissues.
Table 2: Neuroprotective Effects of DPSA in Animal Models
Anti-inflammatory Activity
DPSA has shown promising anti-inflammatory effects in various preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for treating inflammatory diseases.
The anti-inflammatory effects are thought to be mediated through inhibition of NF-κB signaling pathways, which play a crucial role in regulating immune responses.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that DPSA is rapidly absorbed following oral administration, with a peak plasma concentration achieved within 1-2 hours. The compound undergoes extensive metabolism primarily via glucuronidation and sulfation pathways.
Safety Profile
Toxicological assessments have shown that DPSA has a favorable safety profile with low acute toxicity in animal studies. Long-term studies are necessary to fully understand its chronic toxicity potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity meso-2,3-diphenylsuccinic acid, and how can enantiomeric purity be validated?
- meso-2,3-Diphenylsuccinic acid (CAS 1225-13-4) is typically synthesized via stereocontrolled methods such as catalytic asymmetric synthesis or resolution of racemic mixtures. Purity (>98%) can be confirmed using HPLC with chiral columns or X-ray crystallography to resolve stereochemistry. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .
Q. What solvents and conditions are optimal for dissolving meso-2,3-diphenylsuccinic acid in experimental setups?
- While direct solubility data for the diphenyl variant is limited, structurally similar succinic acid derivatives (e.g., dimercaptosuccinic acid) show sparing aqueous solubility. For lab use, dissolve in polar aprotic solvents like DMSO or DMF, followed by dilution in aqueous buffers. Pre-saturate solvents with inert gases to prevent oxidation of sensitive functional groups .
Q. How can researchers distinguish meso-2,3-diphenylsuccinic acid from its stereoisomers using spectroscopic methods?
- X-ray crystallography is the gold standard for confirming the meso configuration. Alternatively, compare - and -NMR spectra with known stereoisomers; symmetry in the meso form results in fewer distinct proton environments. Vibrational circular dichroism (VCD) can also resolve stereochemical ambiguities .
Advanced Research Questions
Q. What role does meso-2,3-diphenylsuccinic acid play in designing chiral metal-organic frameworks (MOFs), and how does its stereochemistry influence porosity and stability?
- Although direct studies are lacking, analogous meso-succinic acids (e.g., 2,3-dimethylsuccinic acid) have been used in Ce(IV)-MOFs. The meso configuration introduces planar chirality, potentially enhancing framework stability and enabling enantioselective catalysis. Computational modeling (DFT) can predict coordination behavior with metal nodes .
Q. Can meso-2,3-diphenylsuccinic acid act as a ligand for heavy metal chelation, and how does its efficacy compare to thiol-based analogs like DMSA?
- Unlike thiol-rich chelators (e.g., DMSA, which binds Pb, Hg), the diphenyl variant lacks sulfur donors, limiting its metal affinity. However, phenyl groups may enable π-π interactions with aromatic toxins. Competitive binding assays (ITC or fluorescence quenching) could quantify its relative efficacy .
Q. What strategies mitigate oxidative degradation of meso-2,3-diphenylsuccinic acid during long-term storage or in vivo applications?
- Store under inert gas (N/Ar) at -20°C to prevent oxidation. For biological studies, encapsulate in liposomes or cyclodextrins to enhance stability. Monitor degradation via LC-MS for carbonyl or hydroxylated byproducts .
Q. Methodological Considerations
Q. How can researchers resolve contradictions in toxicity data for meso-succinic acid derivatives across different experimental models?
- Discrepancies often arise from variations in bioavailability, metabolic pathways, or cell-type-specific responses. Conduct interspecies comparisons (e.g., murine vs. human cell lines) and use isotopically labeled compounds to track metabolic fate. Meta-analyses of existing datasets (e.g., ToxCast) may identify confounding factors .
Q. What computational tools are available to predict the reactivity of meso-2,3-diphenylsuccinic acid in complex biological matrices?
Properties
IUPAC Name |
(2S,3R)-2,3-diphenylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCQHHWNDJIJP-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275979 | |
Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-13-4, 7584-72-7 | |
Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | meso-2,3-Diphenylsuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-2,3-diphenylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESO-2,3-DIPHENYLSUCCINIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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